(3E)-3-(2-{[(2-methoxyethyl)amino](oxo)acetyl}hydrazinylidene)-N-(naphthalen-2-yl)butanamide
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Overview
Description
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazone linkage, a naphthyl group, and a methoxyethylamino group. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Introduction of the naphthyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, where a naphthyl halide is coupled with an appropriate precursor.
Incorporation of the methoxyethylamino group: This step involves the reaction of the intermediate with a methoxyethylamine derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halides, acids, or bases can be used under appropriate conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or hydrazines.
Scientific Research Applications
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE has a wide range of applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.
Medicine: It could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-PHENYL)BUTANAMIDE: Similar structure with a phenyl group instead of a naphthyl group.
3-((E)-2-{2-[(2-ETHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE: Similar structure with an ethoxyethylamino group instead of a methoxyethylamino group.
Uniqueness
The uniqueness of 3-((E)-2-{2-[(2-METHOXYETHYL)AMINO]-2-OXOACETYL}HYDRAZONO)-N-(2-NAPHTHYL)BUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N4O4 |
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Molecular Weight |
370.4 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-N'-[(E)-[4-(naphthalen-2-ylamino)-4-oxobutan-2-ylidene]amino]oxamide |
InChI |
InChI=1S/C19H22N4O4/c1-13(22-23-19(26)18(25)20-9-10-27-2)11-17(24)21-16-8-7-14-5-3-4-6-15(14)12-16/h3-8,12H,9-11H2,1-2H3,(H,20,25)(H,21,24)(H,23,26)/b22-13+ |
InChI Key |
XVLGEXIYWAQAIN-LPYMAVHISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCOC)/CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCOC)CC(=O)NC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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